5-Cyclopropyl-1-(quinolin-5-YL)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a unique structure combining a cyclopropyl group, a quinoline moiety, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Quinoline Attachment: The quinoline moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate quinoline derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the quinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the quinoline ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution on the quinoline ring or electrophilic substitution on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols, and palladium catalysts for coupling reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or quinoline rings.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted derivatives with various functional groups attached to the quinoline or pyrazole rings.
Scientific Research Applications
Chemistry
In chemistry, 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxamide
- 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carbonitrile
- 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-methyl ester
Uniqueness
Compared to similar compounds, 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid stands out due to its carboxylic acid group, which can participate in a wider range of chemical reactions and interactions. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it particularly versatile in various applications.
Properties
IUPAC Name |
5-cyclopropyl-1-quinolin-5-ylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(21)12-9-18-19(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-17-13/h1-5,8-10H,6-7H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLKLYKPUZWAQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461719 | |
Record name | 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241798-75-4 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-(5-quinolinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241798754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-CYCLOPROPYL-1-(5-QUINOLINYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MF8FY9U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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